2-Amino-2-(3,5-dichlorophenyl)acetonitrile
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Overview
Description
2-Amino-2-(3,5-dichlorophenyl)acetonitrile is a chemical compound with the molecular formula C8H7Cl2N. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of an amino group, a nitrile group, and two chlorine atoms attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3,5-dichlorophenyl)acetonitrile typically involves the reaction of 3,5-dichlorobenzyl cyanide with ammonia or an amine under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3,5-dichlorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-Amino-2-(3,5-dichlorophenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3,5-dichlorophenyl)acetonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-chlorophenyl)acetonitrile
- 2-Amino-2-(3,4-dichlorophenyl)acetonitrile
- 2-Amino-2-(2,4-dichlorophenyl)acetonitrile
Uniqueness
2-Amino-2-(3,5-dichlorophenyl)acetonitrile is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This distinct structure can lead to different chemical and biological properties compared to its analogs .
Biological Activity
2-Amino-2-(3,5-dichlorophenyl)acetonitrile is an organic compound with the molecular formula C8H6Cl2N2. It features a 3,5-dichlorophenyl group attached to an acetonitrile backbone via an amino group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The unique chlorine substitution pattern on the phenyl ring of this compound contributes to its distinct chemical reactivity and biological interactions. The presence of chlorine atoms enhances its lipophilicity and can influence binding interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens. Its efficacy varies depending on the specific bacterial strain and conditions used in testing.
- Anticancer Properties : The compound has been investigated for its potential to inhibit tumor growth. Mechanistic studies suggest it may interact with specific enzymes or receptors involved in cancer cell proliferation and survival.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Interaction : It is hypothesized that the compound binds to specific receptors on the surface of cells, altering signaling pathways that lead to cellular responses such as apoptosis or growth inhibition.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dichloroaniline with acetonitrile. The reaction conditions are optimized to maximize yield and purity. Common methods include:
- Catalyzed Reactions : Utilizing catalysts under controlled temperature and pressure.
- Purification Techniques : Crystallization and distillation are standard methods employed to isolate the final product.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Studies : A study evaluated the compound's effectiveness against various Gram-positive and Gram-negative bacteria. Results indicated moderate antibacterial activity, with minimum inhibitory concentrations (MICs) varying across different strains.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -
Anticancer Activity : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, including pancreatic adenocarcinoma.
Cell Line IC50 (µM) BxPC-3 15 PANC-1 20 MIA PaCa-2 25
Properties
IUPAC Name |
2-amino-2-(3,5-dichlorophenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUROTCSOWXLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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